molecular formula C7H12N4O B15246726 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol

2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol

Cat. No.: B15246726
M. Wt: 168.20 g/mol
InChI Key: WYRWMVUGOIXCAN-UHFFFAOYSA-N
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Description

2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring with an imino group and an ethanolamine side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with formaldehyde and subsequent reduction to yield the desired compound. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ethanolamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted ethanolamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with specific molecular pathways.

    Industry: It is used in the development of new materials with unique chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethanolamine side chain can interact with cellular membranes, affecting their permeability and function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol, known for its use in medicinal chemistry.

    4-Imino-1-methyl-1,4-dihydropyrimidine: A structurally similar compound with different side chains, used in various chemical syntheses.

    Ethanolamine: A simple compound with a similar side chain, used in the production of surfactants and pharmaceuticals.

Uniqueness

This compound is unique due to its combination of a pyrimidine ring with an imino group and an ethanolamine side chain. This structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-[(4-amino-1-methylpyrimidin-2-ylidene)amino]ethanol

InChI

InChI=1S/C7H12N4O/c1-11-4-2-6(8)10-7(11)9-3-5-12/h2,4,12H,3,5H2,1H3,(H2,8,9,10)

InChI Key

WYRWMVUGOIXCAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC1=NCCO)N

Origin of Product

United States

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